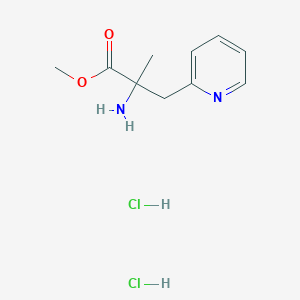

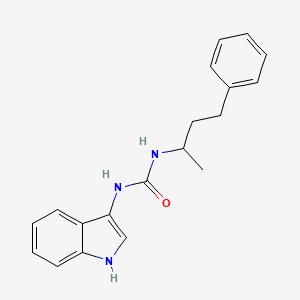

Methyl 2-amino-2-methyl-3-pyridin-2-ylpropanoate;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 2-amino-2-methyl-3-pyridin-2-ylpropanoate;dihydrochloride" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are of significant interest in pharmaceutical and chemical research due to their potential biological activities and applications in various chemical reactions .

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored through various methods. For instance, functionalized 2-amino hydropyridines and 2-pyridinones have been synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Additionally, the synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence has been described, which includes the regioselective chlorination of 7-azaindole . These methods demonstrate the versatility and practicality of synthesizing complex pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often elucidated using X-ray structural analysis. For example, the structure of a tris-sulfonyl derivative of a 2,6-diamino pyridine derivative was confirmed by X-ray analysis . Similarly, the crystal structure of a substituted 2-amino-4H-pyran iodide, a pyridine derivative, was investigated to understand its regioselectivity in reactions .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. The reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, for instance, has been studied, showing its ability to react with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative . Moreover, methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates have been shown to react with different nucleophiles, leading to the formation of various acyclic and heterocyclic N-substituted 2-aminopyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which is crucial for their potential applications. For example, the presence of trifluoromethyl groups and the formation of heterocyclic structures can impact the compound's reactivity, stability, and solubility . Understanding these properties is essential for the development of new pharmaceuticals and materials.

科学的研究の応用

Environmental and Pharmaceutical Analysis

Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been utilized as an ion-pairing reagent for the separation and determination of common metal ions in pharmaceutical vitamin preparations and various water samples. This method, involving capillary electrophoresis with indirect UV detection, showcases the compound's utility in analyzing complex environmental and pharmaceutical samples (Belin & Gülaçar, 2005).

Synthesis of Novel Compounds

Research has also explored the synthesis of new compounds using related structures. For instance, nickel(II) and copper(II) complexes of tetradentate unsymmetrical Schiff base ligands have been studied for their isomerism, demonstrating the potential for creating novel complexes with unique chemical properties (Chattopadhyay et al., 2006). Another example is the synthesis of functionalized 2-aminopyridines and 2-pyridinones via domino reactions, highlighting the versatility of pyridine derivatives in creating pharmacologically interesting heterocycles (Sun et al., 2011).

Metal Complex Synthesis

Low-valent aminopyridinato chromium methyl complexes have been synthesized, showcasing the use of aminopyridine derivatives in the preparation of organometallic complexes. These complexes are of interest for their unique electronic structures and potential applications in catalysis and materials science (Noor et al., 2015).

Pharmaceutical Interest Compounds

The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest illustrates the role of pyridine derivatives in drug discovery. These novel heterocycles could serve as building blocks for the development of new therapeutic agents (Metwally et al., 2008).

特性

IUPAC Name |

methyl 2-amino-2-methyl-3-pyridin-2-ylpropanoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-10(11,9(13)14-2)7-8-5-3-4-6-12-8;;/h3-6H,7,11H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZAJDLDTIEPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=N1)(C(=O)OC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)

![2-[2-(Oxolan-3-yloxy)phenyl]acetic acid](/img/structure/B2502139.png)

![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502149.png)

![N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502150.png)